

The Discovery and History of Pericine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pericine**

Cat. No.: **B1237748**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine, a complex indole alkaloid, has garnered interest within the scientific community for its unique structure and biological activity. First identified in the mid-20th century, its journey from a natural curiosity to a molecule of pharmacological interest has been marked by meticulous isolation, structural elucidation, and, more recently, total synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with **Pericine**, tailored for professionals in drug discovery and development.

Discovery and Historical Context

Pericine was first discovered and reported in 1982 by Arens, Borbe, Ulbrich, and Stöckigt.[1][2] Their seminal work, published in *Planta Medica*, detailed the detection of this novel central nervous system (CNS)-active indole alkaloid from cell suspension cultures of the West African plant *Picralima nitida*.[1][2] This discovery was significant as it emerged from a screening program designed to identify new pharmacologically active compounds from plant cell cultures, a cutting-edge approach at the time.

The initial investigation revealed that **Pericine** exhibited activity at opiate receptors, suggesting its potential as a modulator of the opioid system.[1][2] It is also known by its synonym, Subincanadine E.[3] The tryptamine-derived polycyclic bridged structure of **Pericine** places it within a complex family of bioactive indole alkaloids.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of **Pericine** was a critical step in understanding its chemical nature. While the original 1982 publication provided initial characterization, subsequent total syntheses have offered more detailed spectroscopic data.

Data Type	Value	Source
Molecular Formula	$C_{19}H_{22}N_2$	Inferred from structural analysis
IC_{50} (μ -opioid receptor)	0.6 μ mol/L	Arens et al., 1982
1H NMR ($CDCl_3$, 400 MHz) δ	1.72 (d, J = 6.8 Hz, 3H), 1.79 (s, 3H), 2.00–2.22 (m, 1H), 2.69–2.79 (m, 1H), 3.26 (q, J = 6.4 Hz, 2H), 3.67–3.87 (m, 3H), 3.91–4.02 (m, 3H), 4.27 (d, J = 14.2 Hz, 1H), 5.18 (q, J = 6.8 Hz, 1H), 7.07 (t, J = 7.8 Hz, 1H), 7.17 (t, J = 7.8 Hz, 1H), 7.33 (d, J = 7.8 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H)	Kalshetti & Argade, 2018[4]
^{13}C NMR (CD_3OD , 100 MHz) δ	14.2, 19.0, 20.3, 28.1, 44.7, 47.8, 59.9, 64.3, 78.5, 105.0, 112.5, 118.4, 119.4, 120.8, 123.8, 127.2, 132.6, 133.2, 138.1	Kalshetti & Argade, 2018[4]
HRMS (ESI) $[M]^+$	calcd for $C_{19}H_{23}N_2^+$ 279.1856, found 279.1858	Kalshetti & Argade, 2018[4]

Experimental Protocols

Isolation and Purification of Pericine from *Picralima nitida* Cell Suspension Cultures

The following is a generalized protocol based on the abstract by Arens et al. (1982) and common alkaloid extraction techniques. The detailed original protocol could not be retrieved.

- Cell Culture and Extraction:
 - Establish and maintain cell suspension cultures of *Picralima nitida*.
 - Harvest the cultured cells by filtration or centrifugation.
 - Perform a crude methanolic extraction of the cell mass.
- Fractionation:
 - Subject the crude methanolic extract to successive fractionation. This likely involved liquid-liquid partitioning and chromatographic techniques.
 - Monitor the fractions for opioid activity using a suitable bioassay (e.g., opiate receptor binding assay).
- Purification:
 - Isolate the active compounds, identified as **Pericine** and pericalline, from the active fractions using further chromatographic purification steps, such as column chromatography or high-performance liquid chromatography (HPLC).

Opiate Receptor Binding Assay

This protocol is a generalized representation of a competitive radioligand binding assay that was likely employed in the original study.

- Membrane Preparation:
 - Prepare a homogenate of rat brain tissue (excluding the cerebellum) in a suitable buffer (e.g., Tris-HCl).
 - Centrifuge the homogenate to pellet the cell membranes containing the opioid receptors.
 - Wash the membrane pellet and resuspend it in fresh buffer.

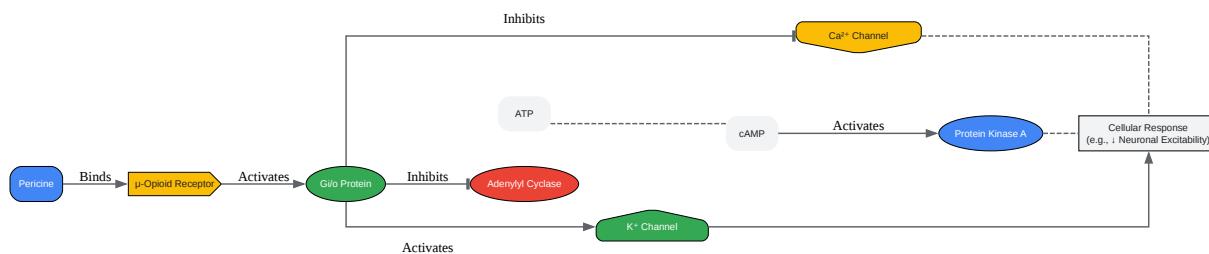
- Binding Assay:
 - In a reaction tube, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]-naloxone), and varying concentrations of the test compound (**Pericine**).
 - Incubate the mixture to allow for competitive binding to the opioid receptors.
 - Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
 - Wash the filters to remove non-specifically bound radioligand.
- Data Analysis:
 - Quantify the radioactivity on the filters using liquid scintillation counting.
 - Determine the concentration of **Pericine** that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Total Synthesis of (\pm)-Subincanadine E (**Pericine**)

The total synthesis of **Pericine** has been achieved, providing a means to produce the molecule for further study without relying on its natural source. Two notable total syntheses have been reported:

- Tian et al. (2014): This was the first reported total synthesis of (\pm)-Subincanadine E. The key transformations in their approach were a Ni(COD)₂-mediated intramolecular Michael addition and a zinc-mediated fragmentation reaction.^[5]
- Kalshetti and Argade (2017): This synthesis commenced from a tryptamine-based maleimide. The key steps included a 1,2-addition of a Grignard reagent to the maleimide, *in situ* 1,4-addition of the Grignard reagent following internal activation of the resulting lactamol, and a diastereoselective Pictet-Spengler cyclization involving a position-specific allylic rearrangement.^[6]

Biological Activity and Signaling Pathways Opioid Receptor Binding

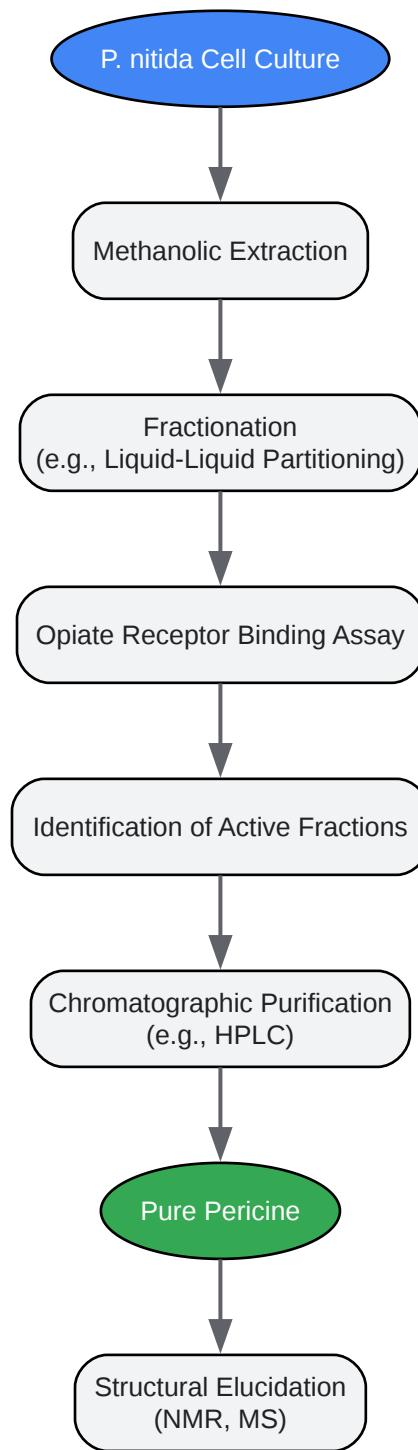

The primary reported biological activity of **Pericine** is its ability to bind to μ -opioid receptors. The initial study by Arens et al. (1982) determined an IC_{50} value of 0.6 μ mol/L, indicating a moderate affinity for these receptors.^[2] This affinity is within the range of weak analgesics. Other alkaloids from *Picralima nitida*, such as akuammidine, also exhibit a preference for μ -opioid binding sites.^[7]

Convulsant Effects

There are mentions in the literature of potential convulsant effects of **Pericine**; however, detailed studies on the mechanism and *in vivo* activity are lacking. This remains an area for further investigation.

Signaling Pathways

Currently, there is no specific research detailing the downstream signaling pathways activated by **Pericine** upon binding to the μ -opioid receptor. The general signaling cascade for μ -opioid receptor activation is depicted below. It is presumed that **Pericine**, as a ligand, would initiate a similar cascade, but its specific effects on G-protein coupling, adenylyl cyclase inhibition, and ion channel modulation have not been elucidated.



[Click to download full resolution via product page](#)

Caption: General μ -Opioid Receptor Signaling Pathway.

Experimental Workflows

The following diagram illustrates a generalized workflow for the isolation and identification of **Pericine**.

[Click to download full resolution via product page](#)

Caption: Generalized Workflow for **Pericine** Isolation.

Conclusion and Future Directions

The discovery of **Pericine** from *Picralima nitida* cell cultures opened a new chapter in the study of indole alkaloids with CNS activity. Its moderate affinity for μ -opioid receptors suggests potential for further investigation as a lead compound for analgesic development. The successful total syntheses of **Pericine** provide a reliable source of the molecule for such studies.

However, significant gaps in our understanding of **Pericine**'s pharmacology remain. Future research should focus on:

- Detailed Pharmacological Profiling: A comprehensive evaluation of **Pericine**'s binding affinity and functional activity at all opioid receptor subtypes (μ , δ , and κ) is needed.
- Investigation of Convulsant Effects: The potential convulsant activity of **Pericine** requires thorough *in vivo* investigation to understand the mechanism and dose-dependency.
- Elucidation of Signaling Pathways: Studies are needed to determine the specific downstream signaling events triggered by **Pericine**'s interaction with the μ -opioid receptor.
- In Vivo Efficacy: Preclinical studies in animal models of pain are necessary to evaluate the analgesic potential of **Pericine**.

Addressing these research questions will be crucial in determining the therapeutic potential of **Pericine** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Detection of pericine, a new CNS-active indole alkaloid from *Picralima nitida* cell suspension culture by opiate receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Pericine, a New CNS-active Indole Alkaloid from *Picralima nitida* Cell Suspension Culture by Opiate Receptor Binding Studies | Semantic Scholar [semanticscholar.org]
- 3. The indole-based subincanadine alkaloids and their biogenetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of (\pm)-epi-Subincanadine C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of indole alkaloid (\pm)-subincanadine E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (\pm)/(+)-Subincanadine E and Determination of Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid activity of alkaloids extracted from *Picralima nitida* (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Pericine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1237748#discovery-and-history-of-pericine-alkaloid\]](https://www.benchchem.com/product/b1237748#discovery-and-history-of-pericine-alkaloid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com